molecular formula C15H18N2O5 B130302 Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate CAS No. 908230-99-9

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

Cat. No.: B130302
CAS No.: 908230-99-9
M. Wt: 306.31 g/mol
InChI Key: LYDZBGHQFWXWID-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate is a synthetic compound belonging to the class of hydrazinecarboxylates. It has been studied for its potential therapeutic and industrial applications. This compound is used in scientific research and possesses diverse applications, contributing to advancements in various fields such as medicine, materials science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2-(2-oxochroman-3-carbonyl) chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate
  • Methyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate
  • Propyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate

Uniqueness

Tert-butyl 2-(2-oxochroman-3-carbonyl)hydrazinecarboxylate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

tert-butyl N-[(2-oxo-3,4-dihydrochromene-3-carbonyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(2,3)22-14(20)17-16-12(18)10-8-9-6-4-5-7-11(9)21-13(10)19/h4-7,10H,8H2,1-3H3,(H,16,18)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDZBGHQFWXWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327588
Record name NSC668039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908230-99-9
Record name NSC668039
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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